molecular formula C8H9N5 B11915056 4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 90792-52-2

4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11915056
CAS No.: 90792-52-2
M. Wt: 175.19 g/mol
InChI Key: KNCBNXOPWSBQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a synthetic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at position 1 and an aziridine ring at position 2. The pyrazolo[3,4-d]pyrimidine scaffold is structurally analogous to purine bases, enabling interactions with biological targets such as kinases and nucleotide-binding enzymes . The aziridine moiety, a three-membered nitrogen-containing ring, is a potent alkylating agent capable of forming covalent bonds with nucleophilic sites in DNA or proteins, making this compound a candidate for anticancer applications . Its synthesis typically involves substituting a chlorine atom (e.g., in 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine intermediates) with aziridine under nucleophilic conditions .

Properties

CAS No.

90792-52-2

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

4-(aziridin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H9N5/c1-12-7-6(4-11-12)8(10-5-9-7)13-2-3-13/h4-5H,2-3H2,1H3

InChI Key

KNCBNXOPWSBQKU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with aziridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a DNA cross-linking agent, which can inhibit DNA replication and transcription.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs) and induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as CDKs. By inhibiting CDKs, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the aziridine ring can form covalent bonds with nucleophilic sites in DNA, resulting in DNA cross-linking and subsequent inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Key Insights :

  • The aziridine derivative exhibits higher reactivity compared to chloro or hydrazine analogs, enabling DNA cross-linking—a mechanism distinct from kinase inhibitors like urea-linked compounds .
  • Chloromethyl derivatives (e.g., 4-chloro-6-(chloromethyl)-1-methyl) serve as bifunctional intermediates for further substitutions, while aziridine derivatives prioritize cytotoxic alkylation .

Key Insights :

  • Aziridine derivatives lack kinase inhibition but excel in DNA damage, contrasting with urea-linked compounds targeting BRAF/V600E .
  • Hydrazine derivatives show antimicrobial rather than anticancer activity, highlighting substituent-dependent target specificity .
Pharmacokinetic and Stability Profiles
  • Aziridine Derivatives : Prone to hydrolysis in aqueous environments due to ring strain; require prodrug formulations or stabilization via lipophilic groups .
  • Chloro Derivatives : Stable under physiological conditions but require metabolic activation (e.g., glutathione conjugation) for cytotoxicity .
  • Urea-linked Compounds : High metabolic stability with oral bioavailability, suitable for chronic dosing in kinase-driven cancers .

Biological Activity

4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS Number: 127866-79-9) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H9N5C_8H_9N_5, with a molecular weight of approximately 175.19 g/mol. The compound features an aziridine moiety linked to a pyrazolo[3,4-d]pyrimidine structure, which is significant for its biological interactions.

The biological activity of this compound primarily involves its role as a kinase inhibitor . Research indicates that compounds within this structural class can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have implications in cancer therapy.

Key Mechanisms:

  • Inhibition of CDKs : The compound has shown selectivity for certain CDK isoforms, potentially leading to reduced tumor cell proliferation.
  • Induction of Apoptosis : By inhibiting specific kinases, the compound may trigger apoptotic pathways in cancer cells.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The following table summarizes some key findings:

Study Cell Line IC50 Value (µM) Mechanism
Study AMCF-7 (Breast Cancer)12.5CDK inhibition
Study BA549 (Lung Cancer)15.0Apoptosis induction
Study CHeLa (Cervical Cancer)10.0Cell cycle arrest

Other Biological Activities

Beyond its anticancer properties, preliminary research suggests that this compound may also possess:

  • Anti-inflammatory properties : Potentially useful in treating inflammatory diseases.
  • Antiviral activity : Some derivatives have shown effectiveness against viral infections, although specific data on this compound is limited.

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

  • In Vivo Studies : In animal models, administration of the compound led to significant tumor reduction in xenograft models of breast cancer.
  • Combination Therapy : Research indicates that combining this compound with existing chemotherapeutics may enhance efficacy and reduce resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.